![molecular formula C6H4BrN3 B1519351 6-bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1150617-54-1](/img/structure/B1519351.png)

6-bromo-1H-pyrazolo[4,3-b]pyridine

Vue d'ensemble

Description

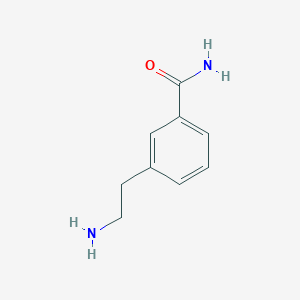

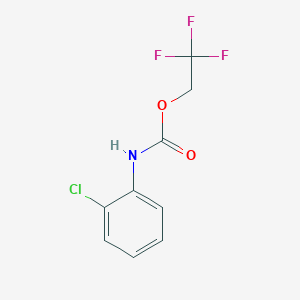

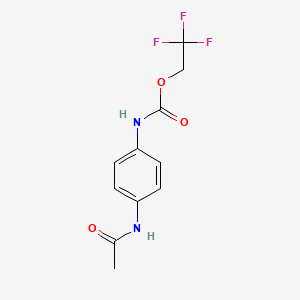

6-bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It has been used in the preparation, SAR, and biological evaluation of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[4,3-b]pyridine core with a bromine atom attached at the 6-position .Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 198.02 .Applications De Recherche Scientifique

Synthesis of New Polyheterocyclic Ring Systems

6-Bromo-1H-pyrazolo[4,3-b]pyridine has been utilized as a precursor in synthesizing new polyheterocyclic ring systems. These systems have potential applications in various fields, including pharmaceuticals and material sciences. The precursor reacts with different reagents to form pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other compounds. These new heterocycles were characterized using spectral techniques, and their antibacterial properties were evaluated (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which include this compound, are known for their diverse biomedical applications. These compounds have been used in the synthesis of various derivatives with potential therapeutic effects. The diversity of substituents and synthetic methods for their preparation, starting from either a preformed pyrazole or pyridine, highlights their versatility in biomedical research (Donaire-Arias et al., 2022).

Antibacterial and Antioxidant Properties

Studies have shown that derivatives of this compound exhibit significant antibacterial and antioxidant activities. For example, certain synthesized derivatives were found to be highly active against both Gram-positive and Gram-negative bacterial strains, comparing favorably with standard drugs like streptomycin. Additionally, these compounds demonstrated moderate to good antioxidant properties in assays, suggesting their potential use in combating oxidative stress-related diseases (Variya, Panchal, & Patel, 2019).

Material Science Applications

In the realm of material science, this compound derivatives have been used to create polycrystalline structures and thin films for devices. These materials have demonstrated stability at high temperatures and specific electronic properties, such as defined optical band gaps, making them suitable for use in electronic devices and photovoltaic systems (El-Menyawy, Zedan, & Nawar, 2019).

Mécanisme D'action

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 6-bromo-1h-pyrazolo[4,3-b]pyridine belongs, have been studied extensively due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, in a manner similar to these purine bases.

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may influence pathways involving purine metabolism or signaling .

Result of Action

Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may exert effects on cellular processes involving purine metabolism or signaling .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-Bromo-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, it exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cancer biology and potential treatments.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the kinase domain of TRKs, leading to the inhibition of their activity . This binding prevents the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways. The compound’s ability to inhibit TRKs and affect gene expression underscores its potential as a targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability is crucial for its sustained activity in biochemical assays and potential therapeutic applications. Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9 . This interaction suggests that the compound may be metabolized primarily through pathways involving CYP2C9, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, which is essential for its therapeutic efficacy . Understanding these transport mechanisms can aid in optimizing the delivery and effectiveness of the compound in clinical settings.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action in inhibiting TRKs and affecting cellular processes.

Propriétés

IUPAC Name |

6-bromo-1H-pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONNZZMIJPHSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654011 | |

| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150617-54-1 | |

| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)

![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)

![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)